Cas no 1505076-22-1 (methyl({1H-pyrrolo2,3-cpyridin-3-yl}methyl)amine)

Methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine is a heterocyclic amine derivative with a fused pyrrolopyridine core, offering versatile reactivity and structural utility in medicinal chemistry and organic synthesis. Its unique scaffold combines electron-rich nitrogen atoms, enabling applications as a building block for bioactive molecules, particularly in pharmaceutical research targeting kinase inhibition or CNS-active compounds. The methylamine substituent enhances solubility and facilitates further functionalization, while the aromatic system provides stability and π-stacking potential. This compound is particularly valuable for constructing nitrogen-rich heterocycles, serving as an intermediate in the development of novel therapeutics or agrochemicals. Its well-defined structure ensures reproducibility in synthetic pathways, making it a reliable choice for research applications.
methyl({1H-pyrrolo2,3-cpyridin-3-yl}methyl)amine structure
1505076-22-1 structure
Product name:methyl({1H-pyrrolo2,3-cpyridin-3-yl}methyl)amine
CAS No:1505076-22-1
MF:C9H11N3
Molecular Weight:161.203741312027
CID:5999255
PubChem ID:82652251

methyl({1H-pyrrolo2,3-cpyridin-3-yl}methyl)amine 化学的及び物理的性質

名前と識別子

    • methyl({1H-pyrrolo2,3-cpyridin-3-yl}methyl)amine
    • methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine
    • Methyl({1H-pyrrolo[2,3-c]pyridin-3-ylmethyl})amine
    • 1505076-22-1
    • EN300-1653352
    • 1H-Pyrrolo[2,3-c]pyridine-3-methanamine, N-methyl-
    • インチ: 1S/C9H11N3/c1-10-4-7-5-12-9-6-11-3-2-8(7)9/h2-3,5-6,10,12H,4H2,1H3
    • InChIKey: YSQRJGMRVOHQLL-UHFFFAOYSA-N
    • SMILES: C1=NC=CC2C(CNC)=CNC1=2

計算された属性

  • 精确分子量: 161.095297364g/mol
  • 同位素质量: 161.095297364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.7Ų
  • XLogP3: 0.3

じっけんとくせい

  • 密度みつど: 1.178±0.06 g/cm3(Predicted)
  • Boiling Point: 342.0±27.0 °C(Predicted)
  • 酸度系数(pKa): 15.00±0.40(Predicted)

methyl({1H-pyrrolo2,3-cpyridin-3-yl}methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1653352-0.05g
methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine
1505076-22-1
0.05g
$1320.0 2023-05-26
Enamine
EN300-1653352-0.5g
methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine
1505076-22-1
0.5g
$1509.0 2023-05-26
Enamine
EN300-1653352-5.0g
methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine
1505076-22-1
5g
$4557.0 2023-05-26
Enamine
EN300-1653352-0.1g
methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine
1505076-22-1
0.1g
$1384.0 2023-05-26
Enamine
EN300-1653352-1.0g
methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine
1505076-22-1
1g
$1572.0 2023-05-26
Enamine
EN300-1653352-10.0g
methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine
1505076-22-1
10g
$6758.0 2023-05-26
Enamine
EN300-1653352-2500mg
methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine
1505076-22-1
2500mg
$1874.0 2023-09-21
Enamine
EN300-1653352-50mg
methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine
1505076-22-1
50mg
$803.0 2023-09-21
Enamine
EN300-1653352-0.25g
methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine
1505076-22-1
0.25g
$1447.0 2023-05-26
Enamine
EN300-1653352-2.5g
methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine
1505076-22-1
2.5g
$3080.0 2023-05-26

methyl({1H-pyrrolo2,3-cpyridin-3-yl}methyl)amine 関連文献

methyl({1H-pyrrolo2,3-cpyridin-3-yl}methyl)amineに関する追加情報

Comprehensive Overview of Methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine (CAS No. 1505076-22-1)

Methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine (CAS No. 1505076-22-1) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural framework. The compound features a pyrrolopyridine core, a privileged scaffold in drug discovery, combined with a methylamine functional group. This combination makes it a versatile intermediate for synthesizing bioactive molecules targeting various therapeutic areas, including oncology and neurology.

Recent studies highlight the growing interest in pyrrolopyridine derivatives, particularly in the context of kinase inhibition and central nervous system (CNS) drug development. Researchers are exploring its potential as a building block for small-molecule inhibitors, given its ability to modulate protein-protein interactions. The methylamine moiety further enhances its solubility and bioavailability, addressing a common challenge in drug design. These properties align with current trends in precision medicine and targeted therapy, where molecular specificity is paramount.

From a synthetic chemistry perspective, CAS No. 1505076-22-1 exemplifies advancements in heterocyclic compound synthesis. Its preparation often involves Pd-catalyzed cross-coupling reactions or reductive amination, techniques frequently discussed in green chemistry forums. The compound’s stability under physiological conditions also makes it suitable for proteomics and high-throughput screening applications. Notably, its logP value and hydrogen-bonding capacity are critical parameters for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, a hot topic in computational chemistry circles.

In the pharmaceutical industry, methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine is often referenced in patents related to JAK/STAT pathway inhibitors and neurodegenerative disease therapeutics. Its structural similarity to purine bases also sparks interest in nucleic acid mimicry research. As the demand for fragment-based drug discovery (FBDD) grows, this compound’s modular design positions it as a valuable chemical probe for hit-to-lead optimization.

Beyond drug development, CAS No. 1505076-22-1 finds utility in material science, particularly in designing organic semiconductors and fluorescent tags. Its conjugated π-system enables applications in optoelectronic devices, a field gaining traction due to the rise of flexible electronics. Additionally, its chelation properties are explored in metal-organic frameworks (MOFs), aligning with sustainability goals in catalysis research.

For researchers sourcing this compound, key considerations include purity (>98%) and storage conditions (under inert atmosphere). Analytical techniques like HPLC-MS and NMR spectroscopy are essential for quality verification. As AI-driven molecular design accelerates, databases increasingly catalog such high-value intermediates, emphasizing their role in de novo synthesis pipelines.

In summary, methyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine represents a convergence of medicinal chemistry, materials innovation, and sustainable synthesis. Its multifaceted applications underscore its relevance in addressing contemporary scientific challenges, from personalized therapeutics to smart materials. As interdisciplinary research expands, this compound will likely remain a focal point in both academic and industrial settings.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.